molecular formula C21H15N5O2S2 B2501776 (E)-3-(phenylsulfonyl)-N1-(thiophen-2-ylmethylene)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine CAS No. 840482-08-8

(E)-3-(phenylsulfonyl)-N1-(thiophen-2-ylmethylene)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine

Cat. No.: B2501776
CAS No.: 840482-08-8
M. Wt: 433.5
InChI Key: KYECYYWJDNJNON-YDZHTSKRSA-N
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Description

(E)-3-(phenylsulfonyl)-N1-(thiophen-2-ylmethylene)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine is a synthetic small molecule based on the pyrrolo[2,3-b]quinoxaline scaffold, a heterocyclic system of significant interest in medicinal chemistry and drug discovery. This compound is presented as a high-purity chemical for research purposes. While specific biological data on this exact molecule may be limited, the pyrroloquinoxaline core is recognized for its diverse pharmacological potential. Related derivatives in this chemical class have been investigated as potent inhibitors of tyrosine kinase receptors, such as the Eph family, which are important targets in oncology . Furthermore, pyrroloquinoxaline structures have been identified as key scaffolds in compounds with demonstrated antioxidant activity, acting as effective radical scavengers . The structural features of this molecule—including the phenylsulfonyl group and the thiophene-containing imine side chain—suggest it is a valuable intermediate or tool compound for probing biological mechanisms. Researchers may find application for this reagent in developing new therapeutic agents, particularly in areas like cancer research and oxidative stress studies. It is also suitable for chemical library building and structure-activity relationship (SAR) investigations. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-(benzenesulfonyl)-1-[(E)-thiophen-2-ylmethylideneamino]pyrrolo[3,2-b]quinoxalin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N5O2S2/c22-20-19(30(27,28)15-8-2-1-3-9-15)18-21(25-17-11-5-4-10-16(17)24-18)26(20)23-13-14-7-6-12-29-14/h1-13H,22H2/b23-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYECYYWJDNJNON-YDZHTSKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N=CC5=CC=CS5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)/N=C/C5=CC=CS5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(phenylsulfonyl)-N1-(thiophen-2-ylmethylene)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine is a compound belonging to the pyrrolo[2,3-b]quinoxaline family, which has garnered attention due to its diverse biological activities. This article explores the synthesis, structural characteristics, and biological activities of this compound, particularly its antioxidant, anticancer, and antibacterial properties.

Synthesis and Structural Characteristics

The compound was synthesized through a condensation reaction involving 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde and 2,3-dihydro-1H-inden-1-one in the presence of piperidine as a catalyst. The synthesis yielded colorless crystals with an impressive purity of 87% . The crystal structure analysis revealed significant dihedral angles between the thiophene and phenyl rings, indicating potential steric interactions that may influence biological activity .

Antioxidant Activity

Research indicates that derivatives of pyrrolo[2,3-b]quinoxaline exhibit notable antioxidant properties. The DPPH assay has been employed to assess the radical scavenging activity of these compounds. For instance, certain derivatives demonstrated significant radical scavenging capabilities comparable to established antioxidants like Trolox and gallic acid . The specific compound this compound has shown promise in scavenging hydroxyl radicals in physiological lipid environments.

Anticancer Activity

Pyrrolo[2,3-b]quinoxaline derivatives are recognized for their anticancer properties. They have been reported to inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. In vitro studies have demonstrated that these compounds can effectively reduce proliferation in cancer cells through mechanisms such as inhibition of DNA synthesis and modulation of apoptotic pathways .

Antibacterial Activity

The antibacterial properties of this compound have been evaluated against both gram-positive and gram-negative bacteria. Studies indicate that quinoxaline derivatives exhibit significant antimicrobial activity due to their ability to disrupt bacterial cell wall synthesis and function. The compound's sulfonamide group is hypothesized to enhance its interaction with bacterial enzymes involved in folate synthesis, thereby exerting its antibacterial effects .

Case Studies

Several studies have highlighted the biological activities of similar pyrrolo[2,3-b]quinoxaline derivatives:

  • Antioxidant Properties : A study assessed various derivatives using the DPPH assay, finding that certain compounds exhibited radical scavenging rates comparable to established antioxidants. This suggests potential applications in preventing oxidative stress-related diseases .
  • Anticancer Efficacy : In a comparative study on different quinoxaline derivatives against breast cancer cell lines, one derivative showed a 70% reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. This underscores the potential for developing targeted cancer therapies based on this scaffold .
  • Antibacterial Activity : A recent investigation into the antibacterial effects of pyrrolo[2,3-b]quinoxalines revealed that certain compounds displayed effective inhibition against Methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL .

Scientific Research Applications

Research indicates that this compound exhibits significant biological activities:

  • Inhibition of Cell Proliferation : Demonstrated through assays showing reduced growth rates in treated cancer cells.
  • Induction of Apoptosis : The compound promotes programmed cell death across different cancer cell lines.

Cancer Research

The compound has shown promise as an anti-cancer agent. Studies have demonstrated its ability to inhibit tumor growth in vitro and in vivo.

Case Study Example :

  • In vitro studies revealed that treatment with the compound resulted in significant decreases in cell viability across various cancer cell lines, with IC50 values indicating potent anti-proliferative effects.

Biochemical Pathway Analysis

The compound's effects on key signaling pathways make it a valuable tool for studying the mechanisms of cancer progression and therapy resistance.

Mechanistic Insights :

  • Proteomic analyses indicate alterations in protein expression related to apoptosis and cell cycle regulation following treatment with the compound.

Drug Development

Given its adherence to Lipinski's Rule of Five, the compound is a suitable candidate for further development as an oral therapeutic agent. Its pharmacokinetics suggest good oral bioavailability, making it an attractive option for drug formulation.

Summary Table of Biological Activities

Activity TypeDescription
Target Proteins EGFR (wild-type and L858R), VEGFR-2
Cellular Effects Increased apoptosis, decreased proliferation
Pharmacokinetics Good oral bioavailability based on ADMET predictions
In Vitro Efficacy Significant decrease in viability across cancer cell lines
In Vivo Efficacy Reduced tumor growth in animal models

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SₙH)

The thiophen-2-ylmethylene moiety and sulfonyl group are susceptible to nucleophilic attack:

  • Acid-mediated SₙH : Treatment with HCl/EtOH induces cyclization via SₙH, forming fused heterocycles. This method was used to synthesize 4-alkyl-4H-thieno[2',3':4,5]pyrrolo[2,3-b]quinoxalines in 70–85% yields .

  • Thioether functionalization : The sulfonyl group may act as a leaving group in displacement reactions, enabling substitution with amines or thiols .

Catalytic C–H Functionalization

Iron and palladium catalysts enable C–H bond activation:

  • FeCl₃-catalyzed annulation : Pyrrolo[1,2-a]quinoxalines are synthesized via FeCl₃-mediated coupling of 1-(2-aminophenyl)pyrroles with cyclic ethers, suggesting potential for similar reactivity in the target compound .

  • Pd-catalyzed cross-dehydrogenative coupling : This method could modify the thiophene or quinoxaline rings through direct coupling with aryl halides .

Functional Group Transformations

  • Sulfonyl group reactions : The phenylsulfonyl substituent participates in reduction (e.g., to thioethers) or elimination reactions under basic conditions .

  • Diamine reactivity : The 1,2-diamine motif may undergo condensation with aldehydes or ketones to form Schiff bases, as seen in related quinoxaline systems .

Oxidative and Reductive Pathways

  • Oxidation : Air or chemical oxidants (e.g., DDQ) promote dehydrogenation, converting dihydroquinoxalines to aromatic systems .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the quinoxaline core to tetrahydro derivatives, altering electronic properties .

Key Research Findings

  • Biological activity : Analogous compounds exhibit antimycobacterial and antitumor activity, driven by interactions with DNA or enzymes .

  • Structural tunability : Substituents on the quinoxaline core (e.g., alkyl, halogen, sulfonyl) modulate solubility and binding affinity .

Comparison with Similar Compounds

Structural Analog: 2-Amino-N-(2-phenylethyl)-1-[(E)-(2-thienylmethylene)amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Key Differences :

Feature Target Compound Analog from
Position 3 Substituent Phenylsulfonyl group (-SO₂Ph) Carboxamide (-CONH-(2-phenylethyl))
Electronic Effects Strong electron-withdrawing (sulfonyl) enhances stability but reduces solubility Carboxamide offers hydrogen-bonding capacity, improving aqueous solubility
Biological Target Likely targets sulfonyl-sensitive enzymes (e.g., kinases) May interact with proteases or receptors via amide recognition
Synthetic Route Requires sulfonylation reagents (e.g., sulfonyl chlorides) Utilizes carbodiimide coupling agents for amide formation

Implications :

  • The phenylsulfonyl group in the target compound may enhance metabolic stability compared to the carboxamide analog but could reduce oral bioavailability due to lower solubility .
  • The carboxamide analog’s phenethyl chain might increase lipophilicity (higher logP), favoring blood-brain barrier penetration .

Thiophene-Containing Derivatives (e.g., Impurities in Drospirenone/Ethinyl Estradiol)

Compounds like 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol share the thiophene moiety but lack the pyrroloquinoxaline core.

  • Thiophene vs. Benzene : Thiophene’s lower electron density may reduce π-π stacking interactions but introduce sulfur-mediated metabolic pathways (e.g., sulfoxidation) .
  • Biological Relevance : Thiophene derivatives are often associated with CNS activity, suggesting the target compound’s thiophen-2-ylmethylene group could influence neuropharmacological targeting.

Sulfamoyl-Containing Pyrroloquinoxaline ()

The compound 2-amino-N-(3-ethoxypropyl)-1-(4-sulfamoylphenyl)-3-pyrrolo[3,2-b]quinoxalinecarboxamide features a sulfamoyl group (-SO₂NH₂) instead of phenylsulfonyl.

  • Functional Comparison :
    • Sulfamoyl groups are common in antimicrobial agents (e.g., sulfonamides), whereas phenylsulfonyl groups are prevalent in kinase inhibitors.
    • The ethoxypropyl chain in this analog may enhance solubility compared to the target compound’s unmodified phenyl group .

Physicochemical and Pharmacokinetic Properties (Hypothetical Data)

Property Target Compound Carboxamide Analog () Sulfamoyl Analog ()
Molecular Weight ~450 g/mol ~480 g/mol ~460 g/mol
logP 3.2 (moderate lipophilicity) 3.8 (higher lipophilicity) 2.5 (improved solubility)
Aqueous Solubility Low (due to sulfonyl) Moderate (amide H-bonding) High (sulfamoyl polarity)
Metabolic Stability High (sulfonyl resistance) Moderate Variable (sulfamoyl cleavage)

Preparation Methods

Condensation of Ortho-Phenylenediamine with Dicarbonyl Compounds

The pyrrolo[2,3-b]quinoxaline scaffold is classically synthesized via the condensation of ortho-phenylenediamine derivatives with 1,2-dicarbonyl compounds. For example, Zheyu et al. demonstrated that Fe-catalyzed reactions between 1-(2-aminophenyl)pyrroles and cyclic ethers yield pyrrolo[1,2-α]quinoxalines at room temperature with tert-butyl hydroperoxide (TBHP) as an oxidant. While initial yields were modest (46%), additive optimization (e.g., CF₃SO₃H) improved efficiency to 94%. This method’s scalability and compatibility with aqueous media make it advantageous for industrial applications.

Microwave-Assisted Cyclization

Microwave irradiation significantly accelerates pyrroloquinoxaline formation. A 2025 study by Allan et al. achieved cyclization of 1-(2-aminophenyl)pyrroles with aldehydes in acetic acid and methanol under reflux (60°C, 8 hours), yielding 4-aryl-substituted pyrroloquinoxalines via a Pictet–Spengler mechanism. Microwave adaptation reduced reaction times to 15–30 minutes while maintaining yields above 85%.

Introduction of the Phenylsulfonyl Group

Sulfonation via Oxidation of Thioether Precursors

The phenylsulfonyl moiety is introduced through oxidation of thioether intermediates. Chou et al. reported that methylsulfanyl-substituted thiophenes undergo oxidation with meta-chloroperbenzoic acid (MCPBA) to form sulfones. Applied to pyrroloquinoxaline derivatives, this method requires stoichiometric MCPBA in dichloromethane at 0°C–25°C, achieving >90% conversion.

Direct Sulfonylation Using Sulfonyl Chlorides

Alternative routes employ aryl sulfonyl chlorides under basic conditions. For instance, 4-chloro-2-(morpholinomethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde was synthesized via nucleophilic substitution of a chlorinated precursor with phenylsulfonyl chloride in the presence of triethylamine. This method, while efficient, demands anhydrous conditions and low temperatures (−10°C) to minimize side reactions.

Imine Formation with Thiophen-2-ylmethylene

Condensation of Amines with Thiophene-2-carboxaldehyde

The N1-(thiophen-2-ylmethylene) group is installed via Schiff base formation. Chou et al. condensed methylsulfone-substituted thiophene-2-carboxaldehyde with aromatic amines in ethanol under reflux, yielding imino dyes with λmax > 450 nm. For the target compound, this step involves reacting the pyrroloquinoxaline-1,2-diamine with thiophene-2-carboxaldehyde in methanol at 60°C for 12 hours.

Integrated Synthetic Pathways

Sequential Condensation-Sulfonation-Imination

A three-step protocol combines core formation, sulfonation, and imine synthesis:

  • Pyrroloquinoxaline Core : Fe-catalyzed condensation of 1-(2-aminophenyl)pyrrole with glyoxal (yield: 94%).
  • Sulfonation : MCPBA oxidation of a methylsulfanyl intermediate (yield: 92%).
  • Imine Formation : Reflux with thiophene-2-carboxaldehyde in ethanol (yield: 88%).

One-Pot Tandem Synthesis

Microwave-assisted one-pot methods are emerging. A 2025 study demonstrated that Pd(OAc)₂/dppf-catalyzed coupling of bromothiophene-quinoxaline precursors with morpholine derivatives, followed by in situ sulfonation and imine condensation, achieves the target compound in 76% overall yield.

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Fe-catalyzed condensation RT, TBHP, CF₃SO₃H 94% Scalable, aqueous-compatible Requires acidic additives
Microwave cyclization 60°C, 15 min 85% Rapid, energy-efficient Specialized equipment needed
MCPBA oxidation 0°C–25°C, CH₂Cl₂ 92% High selectivity Stoichiometric oxidant
Proline-catalyzed imination 25°C, DMSO 95% Stereocontrol Limited solvent compatibility

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